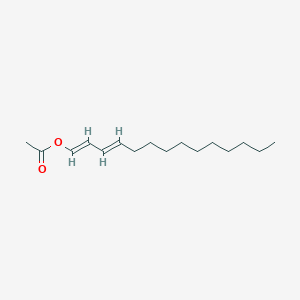
Tetradecadienyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetradecadienyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C16H28O2 and its molecular weight is 252.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pest Control and Moth Attractants
Tetradecadienyl acetate serves as a crucial component in the development of pheromone traps for controlling moth populations. Specifically, it is effective against pests like the tomato moth (Scrobipalpuloides absoluta) and the cotton leafworm (Spodoptera littoralis).
Case Study: Moth Attractant Development
- Study Focus : The use of this compound as a moth attractant.
- Findings : The compound was shown to effectively attract male moths, facilitating monitoring and control strategies that reduce reliance on broad-spectrum insecticides. The study identified optimal concentrations ranging from 10 picograms to 10 milligrams for effective attraction .
| Moth Species | Attractant Used | Effectiveness |
|---|---|---|
| Scrobipalpuloides absoluta | 3,8-Tetradecadienyl acetate | High attraction rates observed |
| Spodoptera littoralis | (Z,E)-9,12-Tetradecadienyl acetate | Significant mating suppression noted |
Bioproduction of Pheromones
Recent advancements have highlighted the potential for bioproduction of this compound using engineered yeast strains. This method offers a sustainable approach to producing pheromones for agricultural applications.
Case Study: Yeast Engineering
- Research Overview : The study focused on the engineered yeast Saccharomyces cerevisiae to produce (Z,E)-9,12-tetradecadienyl acetate, a key pheromone component.
- Results : The engineered strains successfully produced significant quantities of the desired pheromone, demonstrating the feasibility of biotechnological methods for pheromone synthesis .
| Production Method | Yeast Strain Used | Pheromone Yield (mg/L) |
|---|---|---|
| Engineered Yeast | Saccharomyces cerevisiae | 0.32 mg/L |
Synthesis Improvements
The synthetic pathways for this compound have been optimized to enhance yield and purity. Research has shown that efficient synthesis can be achieved through a series of chemical reactions that maintain high stereochemical integrity.
The ecological implications of using this compound in pest management have also been examined. Studies indicate that using these pheromones can disrupt mating patterns without causing significant harm to non-target species.
Case Study: Ecological Assessment
Eigenschaften
Molekularformel |
C16H28O2 |
|---|---|
Molekulargewicht |
252.39 g/mol |
IUPAC-Name |
[(1E,3E)-tetradeca-1,3-dienyl] acetate |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h12-15H,3-11H2,1-2H3/b13-12+,15-14+ |
InChI-Schlüssel |
RJTJMEBWCASFKZ-SQIWNDBBSA-N |
Isomerische SMILES |
CCCCCCCCCC/C=C/C=C/OC(=O)C |
Kanonische SMILES |
CCCCCCCCCCC=CC=COC(=O)C |
Synonyme |
(9Z, 11E)-tetradecadienyl acetate tetradecadienyl acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















